molecular formula C8H3BrN2OS B1319587 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-43-2

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Cat. No. B1319587
CAS RN: 55040-43-2
M. Wt: 255.09 g/mol
InChI Key: FIAFOJCIZMGXIV-UHFFFAOYSA-N
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Description

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a compound with the molecular formula C8H3BrN2OS . It is a member of a highly interesting heterocyclic structural class .


Synthesis Analysis

The synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is characterized by a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a tandem nucleophilic aromatic substitution/cyclization reaction . This is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid, which is structurally similar to the compound you mentioned, has been synthesized as a potential kinase inhibitor . Kinase inhibitors are important in the treatment of cancer.
    • Methods of Application : The synthesis of this compound was carried out in six steps starting from aniline . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .
    • Results or Outcomes : The synthesis was reported to be efficient and high-yielding . The resulting compound was intended to be used as a lead structure in the development of potential kinase inhibitors .
  • Scientific Field: Material Science

    • Application Summary : A compound known as pyridine-diketopyrrolopyrrole (PyDPP), which can be synthesized from 2-pyridinecarbonitrile (a compound similar to the one you mentioned), is used as a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
    • Methods of Application : The specific methods of synthesizing PyDPP from 2-pyridinecarbonitrile were not detailed in the source .
    • Results or Outcomes : The resulting PyDPP-based copolymers are expected to enhance the efficiency of polymer solar cells .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid, which is structurally similar to the compound you mentioned, has been synthesized as a potential kinase inhibitor . Kinase inhibitors are important in the treatment of cancer.
    • Methods of Application : The synthesis of this compound was carried out in six steps starting from aniline . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .
    • Results or Outcomes : The synthesis was reported to be efficient and high-yielding . The resulting compound was intended to be used as a lead structure in the development of potential kinase inhibitors .
  • Scientific Field: Material Science

    • Application Summary : A compound known as pyridine-diketopyrrolopyrrole (PyDPP), which can be synthesized from 2-pyridinecarbonitrile (a compound similar to the one you mentioned), is used as a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
    • Methods of Application : The specific methods of synthesizing PyDPP from 2-pyridinecarbonitrile were not detailed in the source .
    • Results or Outcomes : The resulting PyDPP-based copolymers are expected to enhance the efficiency of polymer solar cells .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid, which is structurally similar to the compound you mentioned, has been synthesized as a potential kinase inhibitor . Kinase inhibitors are important in the treatment of cancer.
    • Methods of Application : The synthesis of this compound was carried out in six steps starting from aniline . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .
    • Results or Outcomes : The synthesis was reported to be efficient and high-yielding . The resulting compound was intended to be used as a lead structure in the development of potential kinase inhibitors .
  • Scientific Field: Material Science

    • Application Summary : A compound known as pyridine-diketopyrrolopyrrole (PyDPP), which can be synthesized from 2-pyridinecarbonitrile (a compound similar to the one you mentioned), is used as a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
    • Methods of Application : The specific methods of synthesizing PyDPP from 2-pyridinecarbonitrile were not detailed in the source .
    • Results or Outcomes : The resulting PyDPP-based copolymers are expected to enhance the efficiency of polymer solar cells .

properties

IUPAC Name

2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFOJCIZMGXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593855
Record name 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

CAS RN

55040-43-2
Record name 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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